2-(2-Bromo-4-fluorophenyl)acetimidamide
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Overview
Description
2-(2-bromo-4-fluorophenyl)ethanimidamide is an organic compound with the molecular formula C8H8BrFN2. It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an ethanimidamide group. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-bromo-4-fluorophenyl)ethanimidamide is typically synthesized through a series of fluorination and substitution reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2-(2-bromo-4-fluorophenyl)ethanimidamide involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems ensures consistent quality and high efficiency. The industrial process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-fluorophenyl)ethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases. Typical conditions involve moderate temperatures and the use of polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed, along with suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-bromo-4-fluorophenyl)ethanimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-fluorophenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity. The ethanimidamide group may also play a role in its biological activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenyl)ethanimidamide
- 2-(2-bromo-4-methylphenyl)ethanimidamide
- 2-(2-bromo-4-nitrophenyl)ethanimidamide
Uniqueness
2-(2-bromo-4-fluorophenyl)ethanimidamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds with different substituents. The fluorine atom, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C8H8BrFN2 |
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Molecular Weight |
231.06 g/mol |
IUPAC Name |
2-(2-bromo-4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8BrFN2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H3,11,12) |
InChI Key |
BBVLBFBQYBXLJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(=N)N |
Origin of Product |
United States |
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